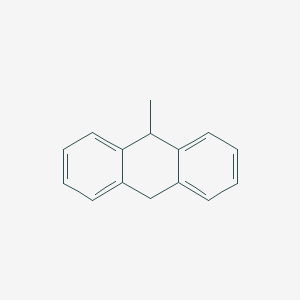
9-Methyl-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-9,10-dihydroanthracene is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antidepressant Activity
Research has shown that derivatives of 9-methyl-9,10-dihydroanthracene possess antidepressant properties without tranquilizing effects. Specifically, compounds like 10-aminoalkyl-9,10-dihydroanthracenes have been identified as effective antidepressants. These compounds are synthesized through reactions involving 10-bromoalkyl-anthracene and appropriate amines, followed by reduction processes .
Inhibition of Viral Proteins
Recent studies have highlighted the potential of this compound derivatives as inhibitors of SARS-CoV-2's main protease (3CL pro). These compounds exhibit significant inhibitory activity with IC50 values around 1.55 μM, indicating their potential as therapeutic agents against COVID-19 . The structure-activity relationships (SAR) of these derivatives reveal that modifications at specific positions can enhance their efficacy.
Material Science
Photochemical Applications
this compound is also utilized in photochemical processes. Its ability to undergo photoreduction when catalyzed by specific agents makes it valuable in the development of new materials. For example, recent advancements have demonstrated the reduction of various acenes using visible light, which could lead to innovative applications in organic electronics and solar energy conversion .
Synthetic Chemistry
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including lithium aluminum hydride reduction of precursors like (9-anthrylmethyl)trimethylammonium chloride. This method allows for the efficient production of the compound and its derivatives . Additionally, pyrolysis studies indicate that methylation processes can yield various anthracene derivatives, further expanding the synthetic utility of this compound .
Case Study 1: Antidepressant Efficacy
A study involving the synthesis and pharmacological evaluation of 10-aminoalkyl-9,10-dihydroanthracenes demonstrated their antidepressant effects in animal models. The results indicated that these compounds exhibited similar efficacy to established antidepressants without associated sedative effects.
Case Study 2: SARS-CoV-2 Inhibition
Another investigation focused on the SAR of this compound derivatives as inhibitors of SARS-CoV-2 protease. The study provided insights into how structural modifications influenced binding affinity and inhibitory potency, with implications for drug design against viral infections.
Summary Table of Applications
Propiedades
Número CAS |
17239-99-5 |
|---|---|
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
9-methyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C15H14/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-9,11H,10H2,1H3 |
Clave InChI |
WWYPDEQRBDJXFE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2CC3=CC=CC=C13 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














